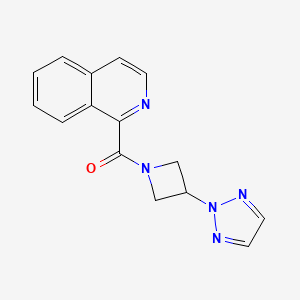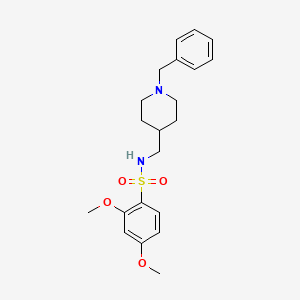
Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride” is a complex organic molecule. The (1R,2S) notation indicates that it has specific stereochemistry, meaning the spatial arrangement of its atoms is important . It seems to contain a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the positions of atoms in the molecule and the stereochemistry .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through various experimental methods . These properties are often important for understanding how a compound will behave in a biological system .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride involves the reaction of piperidine with cyclopropanecarboxylic acid followed by esterification with methanol and subsequent hydrochloride salt formation.", "Starting Materials": [ "Piperidine", "Cyclopropanecarboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with cyclopropanecarboxylic acid in the presence of a catalyst such as sulfuric acid to form (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylic acid.", "The carboxylic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate.", "The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt of Methyl (1R,2S)-2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride." ] } | |
| 2219380-20-6 | |
Fórmula molecular |
C10H18ClNO2 |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
methyl 2-piperidin-4-ylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-8(9)7-2-4-11-5-3-7;/h7-9,11H,2-6H2,1H3;1H |
Clave InChI |
VSOAVSBJPVICAY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC1C2CCNCC2.Cl |
SMILES canónico |
COC(=O)C1CC1C2CCNCC2.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



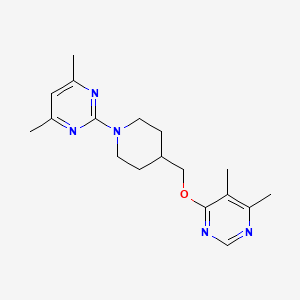
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
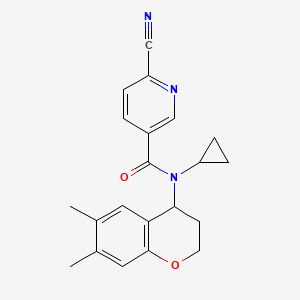

![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2853920.png)
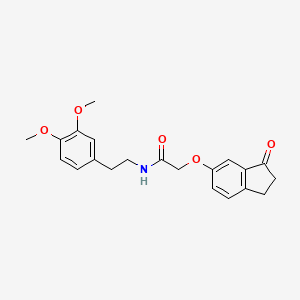
![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)
